Product packaging for Isocarbacyclin(Cat. No.:CAS No. 88911-35-7)

Isocarbacyclin

Cat. No.: B1236256
CAS No.: 88911-35-7
M. Wt: 350.5 g/mol
InChI Key: JANVYOZZTKSZGN-WCAFQOMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isocarbacyclin is a stable synthetic analogue of prostacyclin (PGI2), designed to overcome the inherent chemical instability of the native compound . As a potent agonist for prostacyclin receptors, it mimics key physiological actions, including vasodilation and inhibition of platelet aggregation . Its primary research value lies in its high potency as a neuroprotective agent in models of ischemic stroke, where it has been shown to protect brain tissue from ischemic damage . Researchers utilize this compound to study cytoprotective mechanisms in neuronal cells and explore potential therapeutic interventions for stroke, a condition with currently limited treatment options . The compound features a modified bicyclo[3.3.0]octene ring system that replaces the labile vinyl ether moiety in prostacyclin, thereby conferring greater stability for experimental handling and storage . This compound is for research use only and is not approved for human or veterinary diagnosis, therapeutic use, or any form of personal application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O4 B1236256 Isocarbacyclin CAS No. 88911-35-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88911-35-7

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxyoct-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid

InChI

InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h10-12,16-20,22-23H,2-9,13-14H2,1H3,(H,24,25)/b11-10+/t16-,17-,18+,19-,20+/m0/s1

InChI Key

JANVYOZZTKSZGN-WCAFQOMDSA-N

SMILES

CCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=C2)CCCCC(=O)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O

Synonyms

9-O-methano-6 beta-PGI1
9-O-methano-PGI1
9-O-methanoprostaglandin I
9-O-methanoprostaglandin I, 3aR-(3aalpha,5beta,6alpha(1E,3S*),6aalpha)-isomer
9-O-methanoprostaglandin I, 3aS-(3aalpha,5beta,6alpha(1Z,3R*),6aalpha)-isomer
isocarbacyclin
TEI 7165
TEI-7165

Origin of Product

United States

Advanced Synthetic Strategies for Isocarbacyclin and Its Congeners

Total Synthesis Approaches to the Isocarbacyclin Core

The synthesis of the this compound core, a bicyclo[3.3.0]octanone framework, has been a central theme in the total synthesis of this molecule and its analogs. A variety of innovative approaches have been devised to construct this key structural motif.

One notable strategy involves the use of a Pauson-Khand reaction. In a diastereoselective total synthesis of this compound, a key fused bicyclic intermediate was prepared from L-ascorbic acid. acs.orgnih.gov This intermediate was synthesized in multigram quantities through the Pauson-Khand reaction of an L-ascorbic acid-based (R)-4,4-diallyl-2,2-dimethyl-5-(trimethylsilyl)ethynyl-1,3-dioxolane, which effectively discriminated between diastereotopic groups and faces of the geminal allyl substituents. acs.orgnih.gov The Pauson-Khand reaction has also been explored for the efficient construction of the bicyclo[3.3.0]octenone core of this compound through the cyclization of a dienyne or a hydroxymethyl enyne. montana.edu

Another approach utilizes a tandem Claisen rearrangement and ene reaction sequence, which has been described as a highly efficient method for this compound synthesis. acs.org Additionally, a new synthesis of a key intermediate for (+)-isocarbacyclin has been developed, featuring the effective construction of a bicyclo[3.3.0]octanone from a Corey lactone and regiocontrolled olefin formation from an allylic alcohol. rsc.org

Researchers have also reported a formal total synthesis of this compound methyl ester starting from tricyclo[3.3.0.02,8]octan-3-one. kaist.ac.kr This route involved the regio- and stereoselective introduction of a carbomethoxy group, followed by the opening of the cyclopropane (B1198618) ring to introduce an oxygen functionality. kaist.ac.kr

More recent strategies have focused on pot-economical approaches. One such synthesis of clinprost (B1238773), the methyl ester of this compound, utilizes an asymmetric domino Michael/Michael reaction to form the initial five-membered ring in a one-pot sequence. chemistryviews.org An intramolecular Horner-Wadsworth-Emmons reaction is then employed to construct the bicyclo[3.3.0]octenone core. chemistryviews.org

Stereochemical Control and Asymmetric Synthesis in this compound Research

Achieving a high degree of stereochemical control is paramount in the synthesis of this compound, which possesses multiple stereocenters. Consequently, numerous asymmetric and stereoselective strategies have been developed.

A prominent example is the asymmetric total synthesis of clinprost, which commences with ethyl 4-oxo-2-pentenoate and 3-(triphenylsilyl)propenal. chemistryviews.org This synthesis employs a diphenylprolinol silyl (B83357) ether-catalyzed asymmetric domino Michael/Michael reaction to construct the first five-membered ring with excellent enantioselectivity. chemistryviews.org The synthesis ultimately yields clinprost in 17% total yield over seven pots. chemistryviews.org

Another diastereoselective total synthesis of this compound begins with the readily available L-ascorbic acid. acs.orgnih.gov A key step in this synthesis is the Pauson-Khand reaction of a chiral enyne derived from L-ascorbic acid, which proceeds with high diastereoselectivity to establish the stereocenters of the bicyclic core. acs.orgnih.gov

The olefination-isomerization-coupling process using chiral sulfoximines has also been applied to the asymmetric synthesis of this compound. rwth-aachen.deresearchgate.netrwth-aachen.de Furthermore, a chiral synthetic route to (+)-isocarbacyclin methyl ester has been developed starting from tricyclo[3.3.0.02,8]octan-3-one. kaist.ac.kr This synthesis achieves stereocontrol through a series of reactions, including a stereoselective reduction using sodium borohydride. kaist.ac.kr

The strategic use of organocatalysis has also been instrumental. In the synthesis of clinprost, a reagent-controlled reduction using (–)-diisopinocamphenyl chloroborane (B76620) (DIP-Cl) was used to stereoselectively reduce a ketone. oup.com

Development of Efficient and Step-Economical Synthetic Methodologies for this compound

The pursuit of efficiency and step-economy has been a driving force in the evolution of this compound synthesis, aiming to reduce the number of synthetic steps, minimize waste, and decrease production time.

A particularly step-economical synthesis of clinprost and its analogs was achieved in nine steps, and in as few as seven steps for some analogs, a significant improvement over previous syntheses that required 15 or more steps. scispace.comresearchgate.net This efficiency was realized through the implementation of three key metal-catalyzed reactions. scispace.comresearchgate.net

The development of a new, highly efficient method for this compound synthesis based on a tandem Claisen rearrangement and ene reaction has also been reported. acs.org Furthermore, a formal total synthesis of this compound methyl ester was developed from tricyclo[3.3.0.02,8]octan-3-one, demonstrating an alternative efficient route. kaist.ac.kr

The table below summarizes the efficiency of various synthetic routes to this compound and its analogs.

Target Molecule Key Methodologies Number of Steps/Pots Overall Yield
ClinprostAsymmetric domino Michael/Michael reaction, intramolecular Horner-Wadsworth-Emmons reaction7 pots17% chemistryviews.org
This compound & AnalogsNew reaction design, function-oriented synthesis, late-stage diversification7-10 stepsNot specified nih.gov
Clinprost & AnalogsPd-catalyzed decarboxylation, Rh-catalyzed cycloaddition, Ru-catalyzed cross-metathesis9 steps (7 for some analogs)Not specified scispace.comresearchgate.net
This compoundTandem Claisen rearrangement and ene reactionNot specifiedNot specified acs.org
This compound Methyl EsterFormal total synthesis from tricyclo[3.3.0.02,8]octan-3-oneNot specifiedNot specified kaist.ac.kr

Metal-Catalyzed Reactions in this compound Synthesis (e.g., Pd-catalyzed decarboxylation, Rh-catalyzed cycloaddition, Ru-catalyzed cross-metathesis)

Transition metal-catalyzed reactions have proven to be indispensable tools in the synthesis of this compound and its congeners, enabling the efficient construction of key bonds and ring systems.

Palladium-catalyzed reactions have been prominently featured. A step-economical synthesis of clinprost utilized a palladium-catalyzed decarboxylative coupling of a pentadienyl dienoate. scispace.comresearchgate.net This reaction was notable as it represented a novel type of decarboxylation where the carboxyl-bearing carbon lacks an anion-stabilizing group. scispace.comresearchgate.net Palladium catalysis has also been employed in a Suzuki-Miyaura coupling to install a side chain in the asymmetric total synthesis of clinprost. chemistryviews.org Furthermore, palladium-catalyzed alkylation of bicyclic carbonate synthons with a bissulfone derivative has been used in synthetic studies of isocarbacyclins. jst.go.jp

Rhodium-catalyzed cycloadditions have been instrumental in forming the bicyclic core. A rhodium-catalyzed diene-diene [2+2+1] cycloaddition was a key step in a highly efficient synthesis of clinprost. scispace.comresearchgate.net This reaction represents the first cyclocarbonylation between two dienes. researchgate.net

Ruthenium-catalyzed cross-metathesis has been effectively used for late-stage functionalization. In the synthesis of clinprost and its analogs, a ruthenium-catalyzed cross-metathesis reaction was employed to introduce the ω-side chain at a late stage, allowing for diversification. nih.govscispace.comresearchgate.net The Grubbs-Hoveyda II catalyst was specifically used for this transformation. thieme-connect.com

The following table highlights key metal-catalyzed reactions in this compound synthesis:

Metal Catalyst Reaction Type Application in this compound Synthesis Reference
PalladiumDecarboxylative CouplingSynthesis of clinprost scispace.comresearchgate.net
PalladiumSuzuki-Miyaura CouplingSide chain installation in clinprost synthesis chemistryviews.org
Rhodium[2+2+1] CycloadditionFormation of the bicyclic core of clinprost scispace.comresearchgate.net
RutheniumCross-MetathesisLate-stage diversification of the ω-side chain nih.govscispace.comresearchgate.net

Functionalization and Diversification Strategies in this compound Analog Synthesis

The ability to synthesize a variety of this compound analogs is crucial for exploring structure-activity relationships and developing new therapeutic agents. To this end, strategies for functionalization and diversification have been a key focus of research.

A significant strategy involves late-stage diversification , where a common intermediate is modified in the final steps of a synthesis to produce a range of analogs. This approach is highly efficient as it avoids the need to synthesize each analog from scratch. A prime example is the use of a ruthenium-catalyzed cross-metathesis reaction to diversify the ω-side chain of this compound at a late stage. nih.gov This has enabled the synthesis of a series of bicyclic analogues that have been tested for their neuroprotective activities. nih.gov

The development of a convergent synthetic route that is general enough to enable the synthesis of a variety of derivatives is another important approach. scispace.com The versatility of key intermediates, such as aldehyde 45 in the formal total synthesis of this compound methyl ester, has been demonstrated by the ease of introducing different ω-side chains. kaist.ac.kr

Furthermore, synthetic studies have explored various methodologies for regioselective or regiospecific alkylation reactions to introduce different functional groups. These include:

Regioselective alkylation of bicyclic allylic alcohol synthons with alkyllithium in the presence of a copper(I) salt. jst.go.jp

Regiospecific alkylation of bicyclic carbonate synthons with a bissulfone derivative using a palladium catalyst. jst.go.jp

Regioselective alkylation of bicyclic phosphate (B84403) synthons with a zinc-copper reagent. jst.go.jp

These methods have also been applied to the synthesis of deuterium- or tritium-labeled this compound derivatives. jst.go.jp The synthesis of tricyclic analogues of this compound has also been pursued using a combination of metal-catalyzed reactions. nih.gov

Elucidation of Isocarbacyclin S Molecular and Cellular Mechanisms of Action

Prostanoid Receptor Subtype Interaction and Specificity Research of Isocarbacyclin

This compound primarily exerts its effects through interaction with prostanoid receptors, a family of G-protein coupled receptors (GPCRs). nih.gov Research has focused on defining its binding profile across the various prostanoid receptor subtypes to understand its specificity.

Studies utilizing cells engineered to express specific mouse prostanoid receptors have demonstrated that this compound is a potent ligand for the prostacyclin (IP) receptor. nih.gov It binds to the IP receptor with high affinity, similar to other known IP receptor agonists like cicaprost (B119636) and iloprost (B1671730). nih.gov While showing high specificity for the IP receptor, this compound has also been found to interact with the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP3. nih.gov The binding affinity of this compound for the EP3 receptor is comparable to its affinity for the IP receptor. nih.gov In contrast, this compound exhibits weak binding to other prostanoid receptors, including the DP, FP, TP, EP1, EP2, and EP4 receptors, at concentrations where it potently activates the IP receptor. nih.gov

Further research has suggested the potential existence of subtypes of the IP receptor. knu.edu.af Pharmacological evidence points to a possible second IP receptor subtype, provisionally named IP2, which is selectively activated by certain this compound derivatives. guidetopharmacology.org However, molecular confirmation of this IP2 subtype is still lacking. guidetopharmacology.org

Downstream Signaling Pathway Activation by this compound: G-protein Coupling and Second Messengers

Upon binding to its primary target, the IP receptor, this compound initiates a cascade of intracellular signaling events characteristic of G-protein coupled receptors. The IP receptor is known to couple to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein. pressbooks.pub

Activation of the IP receptor by this compound leads to the stimulation of adenylyl cyclase. pressbooks.pub This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. pressbooks.pubebi.ac.uk The increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the ultimate cellular response. pressbooks.pubnih.gov

The signaling pathway for the EP3 receptor, with which this compound can also interact, is more complex. nih.gov The EP3 receptor can couple to inhibitory G-proteins (Gi), which would lead to a decrease in cAMP levels, or to other G-proteins like Gq or G12/13, initiating different signaling cascades. pressbooks.pubwikipedia.org The specific downstream pathway activated by this compound via the EP3 receptor is an area for further investigation.

Receptor Binding Kinetics and Affinity Research for this compound

The interaction between a ligand like this compound and its receptor is a dynamic process characterized by rates of association and dissociation. scholarsresearchlibrary.com The affinity of a drug for its receptor is quantified by the equilibrium dissociation constant (Kd), which is the ratio of the dissociation rate constant (koff) to the association rate constant (kon). scholarsresearchlibrary.com A lower Kd value indicates a higher affinity.

Research on various prostanoid receptor ligands has employed techniques like radioligand binding assays and surface plasmon resonance (SPR) to determine these kinetic parameters. nih.govscholarsresearchlibrary.combmglabtech.com For this compound, studies have determined its inhibitory constant (Ki), a measure of affinity, for different prostanoid receptors.

Receptor SubtypeReported Ki value (nM)
IPHigh affinity (specific value not consistently reported across all studies) nih.gov
EP3Comparable to IP receptor affinity nih.gov

This table summarizes the reported binding affinities of this compound for different prostanoid receptor subtypes. The Ki value represents the concentration of the ligand that will bind to half the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

The kinetics of ligand binding, including the residence time of the drug on the receptor, can significantly influence the duration and nature of the cellular response. biorxiv.org While specific on- and off-rates for this compound are not extensively detailed in the provided context, the high affinity for the IP receptor suggests a stable interaction. nih.gov

Cellular Phenotypes and Functions Modulated by this compound in vitro (e.g., vasodilation, anti-platelet effects)

The signaling cascades initiated by this compound translate into observable effects on cellular behavior. In laboratory settings, two of the most prominent and well-documented effects of this compound are vasodilation and the inhibition of platelet aggregation. knu.edu.afnih.gov

Anti-platelet Effects:

This compound and its active metabolite have been shown to be potent inhibitors of platelet aggregation in both human and rabbit platelets. nih.gov This inhibitory effect is dose-dependent. nih.gov The mechanism behind this is the elevation of intraplatelet cAMP levels, which interferes with the signaling pathways that lead to platelet activation and aggregation. sums.ac.ir

AgonistIC50 (ng/ml) for ADP-induced human platelet aggregationIC50 (ng/ml) for ADP-induced rabbit platelet aggregation
This compound (as TEI-7165)2.78 nih.gov6.46 nih.gov
PGI21.67 nih.gov3.34 nih.gov
PGE119.91 nih.gov8.32 nih.gov

This table compares the in vitro anti-platelet aggregation activity of this compound's active form (TEI-7165) with other prostanoids. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

The anti-platelet effect of this compound's active form is comparable to that of the natural prostacyclin (PGI2) and more potent than prostaglandin E1 (PGE1). nih.gov Furthermore, this compound has been observed to enhance the disaggregation of human platelets. nih.gov

Vasodilation:

The vasodilatory effect of this compound is a direct consequence of its action on vascular smooth muscle cells. The increase in cAMP in these cells, mediated by the IP receptor, leads to the activation of PKA. PKA then phosphorylates proteins that lead to a decrease in intracellular calcium levels and the relaxation of the smooth muscle, resulting in the widening of blood vessels. mdpi.com This vasodilatory property is a key therapeutic effect for conditions like pulmonary hypertension. knu.edu.af

Receptor Desensitization, Internalization, and Recycling Mechanisms in Response to this compound

Continuous or repeated exposure of a G-protein coupled receptor to an agonist like this compound can lead to a phenomenon known as desensitization, where the cellular response diminishes over time. nih.gov This is a crucial regulatory mechanism to prevent overstimulation. The process of desensitization involves several steps:

Uncoupling: This is a rapid process, occurring within seconds to minutes, where the receptor is phosphorylated by G-protein coupled receptor kinases (GRKs) and second messenger-activated kinases like PKA and PKC. nih.govresearchgate.net This phosphorylation impairs the receptor's ability to couple with its G-protein, thus dampening the signal. nih.gov

Internalization: Following uncoupling, the phosphorylated receptor can be bound by proteins called β-arrestins. nih.gov β-arrestins facilitate the recruitment of the receptor to clathrin-coated pits, leading to its removal from the cell surface into intracellular vesicles, a process called endocytosis. youtube.com This internalization occurs over minutes. researchgate.net

Recycling or Degradation: Once internalized, the receptor's fate can vary. It can be dephosphorylated within the endosome and recycled back to the cell surface, allowing for the resensitization of the cell to the agonist. nih.govresearchgate.net Alternatively, if the agonist stimulation is prolonged, the internalized receptors can be targeted for degradation in lysosomes, leading to a long-term reduction in the number of receptors on the cell surface, a process known as downregulation. nih.govyoutube.com

While the general mechanisms of GPCR desensitization are well-established, the specific kinetics and pathways for the this compound-activated IP receptor are an area of ongoing research. The particular patterns of phosphorylation and the balance between recycling and degradation can vary for different GPCRs and agonists. nih.gov

Pharmacological Characterization of Isocarbacyclin in Pre Clinical Systems

Cardiovascular System Research: Isocarbacyclin's Vasodilatory and Anti-Thrombotic Effects in vitro and in vivo (animal models)

This compound demonstrates significant vasodilatory and anti-thrombotic activities in pre-clinical models. These effects are foundational to its therapeutic potential in cardiovascular diseases.

Vasodilatory Effects: In various animal models, this compound has been shown to induce vasodilation, a key factor in reducing blood pressure and improving blood flow. epo.org While specific quantitative data from in vivo vasodilation studies are not detailed in the provided search results, its classification as a prostacyclin analog inherently points to this property. Prostacyclin and its analogs are well-established vasodilators. guidetoimmunopharmacology.org

Anti-Thrombotic Effects: Pre-clinical studies have robustly demonstrated the anti-thrombotic potential of this compound and its derivatives. In a hamster cheek pouch model, an this compound methyl ester (TEI 9090) incorporated into lipid microspheres was found to be over 500 times more potent as an inhibitor of ADP-induced thrombus growth compared to the free form of the compound. nih.gov This significant enhancement in activity is attributed to the targeted delivery of the drug to the site of vascular damage. nih.gov The use of lipid microspheres allows for a slower release of the active compound, potentially increasing its efficacy at the target site. nih.gov

These findings from animal models underscore the potent anti-thrombotic capabilities of this compound, particularly when formulated for targeted delivery. nih.gov

Table 1: Pre-clinical Anti-Thrombotic Effects of this compound Derivative
Model Compound Key Finding Reference
Hamster Cheek PouchThis compound methyl ester (TEI 9090) in lipid microspheres>500 times more potent in inhibiting ADP-induced thrombus growth compared to the free form. nih.gov

Pulmonary System Research: this compound's Role in Pulmonary Vascular Remodeling Models

Pulmonary vascular remodeling is a key pathological feature of pulmonary hypertension (PH), characterized by the narrowing of small pulmonary arteries. nih.govekb.egfrontiersin.org Animal models are crucial for understanding the pathophysiology of PH and for testing potential therapeutic interventions. nih.govekb.eg Common models include those induced by chronic hypoxia or monocrotaline. nih.govekb.egfrontiersin.org Some models combine chronic hypoxia with a vascular endothelial growth factor (VEGF) receptor-2 inhibitor, like SU-5416, to induce a more severe form of PH that closely mimics the human condition. nih.govekb.eg

Research indicates that prostacyclin and its analogs, like this compound, play a role in modulating pulmonary vascular remodeling. researchgate.net The prostacyclin receptor (IP receptor) is a key target in this context, and its activation is known to have vasodilatory and anti-proliferative effects on pulmonary artery smooth muscle cells. guidetoimmunopharmacology.orgresearchgate.net While the provided search results highlight the general role of prostacyclin analogs in this area, specific studies detailing the direct effects of this compound on pulmonary vascular remodeling in animal models were not explicitly found. However, the known mechanisms of prostacyclin action suggest a therapeutic potential for this compound in conditions characterized by pulmonary vascular remodeling. guidetoimmunopharmacology.orgresearchgate.net

Renal and Other Organ System Research on this compound's Pre-Clinical Pharmacodynamics

The pharmacodynamic effects of drugs can be influenced by the function of various organs, particularly the liver and kidneys, which are involved in drug clearance. allucent.com Pre-clinical studies in animal models are essential for understanding a drug's pharmacodynamic profile. alimentiv.comnih.gov

In the context of this compound, species differences in its metabolism have been observed. Specifically, the hydrolysis of this compound methyl ester (TEI-9090) by blood esterases varies across different species. researchgate.net This highlights the importance of selecting appropriate animal models in pre-clinical research to ensure the relevance of the findings to human physiology. researchgate.netnih.gov

While the search results point to the existence of pre-clinical pharmacodynamic studies on this compound, detailed findings regarding its specific effects on renal and other organ systems were not available. europa.eunih.gov

Immunomodulatory and Anti-Inflammatory Research of this compound in Non-Human Models

Prostacyclin and its analogs are increasingly recognized for their immunomodulatory and anti-inflammatory properties. guidetoimmunopharmacology.org These effects are thought to be primarily immunosuppressive or anti-inflammatory. guidetoimmunopharmacology.org Pre-clinical research has explored the anti-inflammatory potential of various compounds in animal models of inflammatory conditions. nih.govualberta.canih.gov

While the direct immunomodulatory and anti-inflammatory effects of this compound in non-human models were not specifically detailed in the provided search results, the known actions of other prostacyclin analogs suggest that this compound likely possesses similar properties. For instance, the prostacyclin analog cicaprost (B119636) has demonstrated potent anti-inflammatory activity in human primary immune cells. guidetoimmunopharmacology.org The anti-inflammatory effects of drugs are often studied in preclinical models before moving to clinical trials. hudson.org.aucpu.edu.cn

Neuroprotective Potential of this compound in Experimental Ischemic Models

This compound has emerged as a promising candidate for the treatment of ischemic stroke due to its potential neuroprotective effects. nih.gov Experimental models of stroke are crucial for evaluating the efficacy of neuroprotective agents. nih.gov

A study using stroke-prone spontaneously hypertensive rats demonstrated that TTC-909, an this compound methyl ester incorporated in lipid microspheres, has a neuroprotective effect on delayed neuronal death in the hippocampus following ischemia. jst.go.jp Another study in a monkey model of focal cerebral ischemia showed that a derivative, 15R-TIC, had a potent neuroprotective effect. research-solution.com The incorporation of this compound methyl ester into lipid microspheres has been shown to be a valuable strategy for enhancing its therapeutic effects in experimental models. nih.govjst.go.jp

The neuroprotective potential of this compound is an active area of research, with studies focusing on the synthesis of analogs to improve efficacy. nih.gov

Table 2: Neuroprotective Effects of this compound in Experimental Ischemic Models
Model Compound Key Finding Reference
Stroke-Prone Spontaneously Hypertensive RatsTTC-909 (this compound methyl ester in lipid microspheres)Exerted a neuroprotective action on ischemic delayed neuronal death in the hippocampus. jst.go.jp
Monkey Model of Focal Cerebral Ischemia15R-TIC (this compound derivative)Demonstrated a potent neuroprotective effect against focal cerebral ischemia. research-solution.com

Structure Activity Relationship Sar Studies and Rational Design of Isocarbacyclin Analogs

Systematic Modification of the Isocarbacyclin Prostacyclin Moiety and SAR Analysis

This compound is a chemically stable analog of prostacyclin (PGI2), where the labile vinyl ether moiety of PGI2 is replaced by a chemically robust carbocyclic ring system. This fundamental modification grants this compound superior stability while retaining significant biological activity. SAR studies have been crucial in refining this basic structure to optimize its therapeutic potential.

The core of this compound is a bicyclo[3.3.0]octane ring system. Modifications to this moiety have been a key area of research. For instance, the introduction of heteroatoms into the carbocyclic framework has led to the synthesis of analogs with altered properties. Optically active 3-hetero analogues of this compound have been synthesized, with some ω-chain analogues demonstrating potent anti-platelet aggregating activity, in some cases even more potent than prostacyclin itself in human platelet-rich plasma. jst.go.jp

Molecular mechanics and molecular orbital calculations have been employed to elucidate the SAR of this compound analogs. jst.go.jp These studies have revealed a correlation between the net atomic charges of the π-electron systems within the molecule and their potency as inhibitors of platelet aggregation. jst.go.jp This suggests that the π-electron systems are critical for receptor binding, likely through direct electronic interactions, and also play a role in dictating the orientation of the α-chain, which is crucial for activity. jst.go.jp

Further SAR studies on related prostaglandin (B15479496) analogs have highlighted that the cross-conjugated dienone system is essential for potent antitumor activity, and the length of the ω-side chain is also a critical determinant of efficacy. scribd.com While these studies are on different analogs, the principles guide the modification of the this compound scaffold.

Table 1: SAR Findings in this compound and Related Analogs

Structural Moiety Modification Impact on Activity Reference
Prostacyclin Moiety Replacement of vinyl ether with carbocycle Increased chemical stability google.com
Bicyclic Core Introduction of heteroatoms (e.g., 3-hetero analogs) Altered biological activity; some analogs show increased anti-platelet aggregation potency jst.go.jp
π-Electron System Changes in net atomic charges Correlated with platelet aggregation-inhibitory potency jst.go.jp
ω-Side Chain Variation in length Important for potent antitumor activity in related analogs scribd.com

Design and Synthesis of Receptor-Selective this compound Agonists and Antagonists

Prostacyclin and its analogs exert their effects by interacting with prostanoid receptors, a family of G protein-coupled receptors (GPCRs). unipd.itkent.ac.uk These include the prostacyclin (IP) receptor, as well as other prostanoid receptors like EP, DP, FP, and TP receptors. A significant goal in the design of this compound analogs is to create compounds that are highly selective for a specific receptor subtype, thereby maximizing the desired therapeutic effect while minimizing off-target side effects.

The design of receptor-selective agonists and antagonists is a key strategy in modern drug development. bham.ac.ukplos.org For this compound, this involves modifying the molecular structure to enhance its affinity and efficacy at a target receptor, such as the IP receptor for vasodilation and anti-platelet effects, while reducing its activity at other receptors that might cause unwanted effects.

Strategies for Designing Receptor-Selective Analogs:

Structural Modification: A series of 3,7-dithiaPGE1 analogues were identified as highly selective EP4-receptor agonists by modifying the 7-thiaPGE1 structure. nih.gov This principle of introducing heteroatoms or other functional groups can be applied to the this compound scaffold to tune receptor selectivity.

Hybridization: One approach involves creating hybrid molecules that combine structural features of different ligands. For example, a highly selective EP2-receptor agonist was developed by creating a structural hybrid of butaprost and PGE2. researchgate.net

Targeting Specific Residues: Rational design can target specific amino acid residues within the receptor's binding pocket that differ between receptor subtypes. bham.ac.uk By designing a ligand that interacts favorably with these unique residues, selectivity can be achieved.

The synthesis of these rationally designed compounds often involves complex, multi-step chemical processes. researchgate.netnih.gov For example, the synthesis of a selective EP4-receptor agonist utilized a Corey lactone as a key intermediate in a practical, multi-step synthesis. researchgate.net

While much of the specific research has focused on achieving selectivity for EP receptors, the same principles are applied to develop IP receptor-selective this compound analogs. The development of antagonists is also crucial, as they can be used to block the effects of endogenous prostanoids in certain pathological conditions. uni-bonn.denih.gov The design of antagonists often involves creating molecules that bind to the receptor with high affinity but lack the ability to induce the conformational change required for receptor activation. plos.orgnih.gov

Impact of Linker and Side Chain Modifications on this compound's Pharmacological Profile

ω-Side Chain Modifications: The ω-side chain is a frequent target for modification to improve the biological activity of this compound analogs. nih.gov

Late-stage diversification: Synthetic strategies have been developed that allow for the diversification of the ω-side chain at a late stage of the synthesis. This enables the rapid creation of a library of analogs with different side chains for biological testing. nih.gov

Bicyclic Substituents: Novel carbacyclins have been synthesized that incorporate bicyclic substituents on the ω-chain. These modifications can significantly alter the compound's interaction with the receptor binding pocket. acs.org

Heteroatom Introduction: The synthesis of ω-chain analogues of 3-hetero this compound has yielded compounds with potent biological activity. jst.go.jp

α-Side Chain and Linker Modifications: The α-chain, with its terminal carboxylic acid group, is crucial for anchoring the ligand to the receptor.

Acid Surrogates: Replacing the terminal carboxyl group with acidic surrogates, such as an N-acylsulfonamide, is a known strategy to improve the pharmacokinetic properties of carboxylic acid-containing drugs. researchgate.net This modification can enhance metabolic stability and oral activity.

Linker Length and Flexibility: The length and flexibility of the linker connecting the side chains to the core structure can impact the compound's ability to adopt the optimal conformation for receptor binding. Studies on other molecules have shown that increasing the length of a linker can alter receptor affinity and selectivity. bham.ac.uk

The systematic modification of these side chains allows for the fine-tuning of the pharmacological profile of this compound analogs, leading to the development of compounds with enhanced therapeutic potential.

Table 2: Examples of Side Chain and Linker Modifications in this compound Analogs

Modification Area Specific Modification Purpose / Outcome Reference
ω-Side Chain Late-stage diversification Rapid generation of analogs for screening nih.gov
ω-Side Chain Addition of bicyclic substituents Alter receptor binding interactions acs.org
α-Side Chain Replacement of carboxylic acid with N-acylsulfonamide Improve pharmacokinetic properties researchgate.net
Linker Altering length and rigidity Modulate receptor affinity and selectivity bham.ac.uk

Computational Chemistry and Molecular Modeling in this compound Derivative Design

Computational chemistry and molecular modeling have become indispensable tools in the rational design of this compound derivatives and other therapeutic agents. nih.govnih.gov These methods allow researchers to simulate and predict the interactions between a ligand and its receptor at the molecular level, thereby guiding the synthesis of more potent and selective compounds. redalyc.org

Molecular Docking: Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its receptor. researchgate.netnih.gov

Binding Mode Prediction: By docking this compound analogs into a model of the target prostanoid receptor, researchers can visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity. bibliotekanauki.plresearchgate.net

Virtual Screening: Docking can be used to screen large virtual libraries of compounds to identify potential new leads before they are synthesized, saving time and resources. researchgate.net

SAR Explanation: The results from docking studies can help to explain the observed structure-activity relationships. For example, they can show why a particular modification increases or decreases binding affinity. nih.gov

Molecular Mechanics and Quantum Mechanics: These methods are used to calculate the energies and properties of molecules.

Conformational Analysis: Molecular mechanics calculations are used to determine the low-energy conformations of this compound analogs, which are the shapes the molecule is most likely to adopt. jst.go.jpnih.gov

Electronic Properties: Quantum mechanical methods, such as molecular orbital calculations, can determine the electronic properties of a molecule, such as the distribution of charges. Studies on this compound analogs have shown that the net atomic charges of the π-electron systems correlate with platelet aggregation-inhibitory potency, highlighting the importance of electronic interactions in receptor binding. jst.go.jp

The integration of these computational approaches with experimental synthesis and biological testing creates a powerful cycle for drug discovery. Computational models can generate hypotheses that are then tested experimentally. The experimental results, in turn, are used to refine and improve the computational models, leading to a more efficient and targeted search for new and improved this compound derivatives. mdpi.commdpi.com

Methodological Frameworks for Isocarbacyclin Research

Development and Validation of Bioassays for Isocarbacyclin Activity Assessment

Bioassays are fundamental in determining the biological activity of this compound. These assays are designed to measure the physiological response to the compound and have been crucial in characterizing its function.

In Vitro Autoradiography : This technique is used to visualize the distribution of binding sites for this compound in tissue sections. By using a radiolabeled form of this compound, such as [³H]this compound, researchers can identify its binding locations within complex tissues like the brain. nih.govmendeley.comresearchgate.net For example, in vitro autoradiography has been instrumental in identifying a novel subtype of the prostacyclin receptor in the rat brain, for which this compound shows high affinity. nih.govmendeley.com This method provides high-resolution images that serve as anatomical correlates for other imaging techniques like PET and SPECT. nih.gov The process involves applying the radiolabeled ligand directly to frozen tissue sections. wikipedia.org

Platelet Aggregation Assays : These assays are critical for evaluating the effect of this compound on platelet function, a key aspect of its therapeutic potential. researchgate.net Platelet aggregation tests measure how well platelets clump together to form blood clots. healthline.com Various methods are employed, including light transmission aggregometry, impedance aggregometry in whole blood, and flow cytometry. dovepress.comnih.gov These assays can be used to diagnose bleeding disorders and monitor the effects of antiplatelet therapies. healthline.comdovepress.com The aggregation process can be initiated by different agonists to stimulate various platelet activation pathways, providing detailed information on platelet function. dovepress.com

Advanced Spectroscopic and Chromatographic Techniques for this compound Research

For the structural elucidation and analysis of this compound in research, advanced analytical techniques are indispensable. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the three-dimensional structure of molecules like this compound. univie.ac.atcore.ac.uk It provides detailed information about the chemical environment of atomic nuclei, which helps in elucidating the molecular structure of complex compounds. fiveable.meslideshare.net Both 1D and 2D NMR techniques are employed to resolve complex spectra and assign proton and carbon resonances. ipb.pt While incredibly useful, the interpretation of NMR data can be complex and may lead to structural misassignments if not carefully analyzed. nih.govfrontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This technique is highly sensitive and specific, making it ideal for identifying and quantifying compounds in complex mixtures. fiveable.me LC-MS is particularly well-suited for analyzing non-volatile and water-soluble samples. gentechscientific.com It has been used in various pharmacokinetic studies, though specific applications for this compound are part of a broader analytical landscape. dntb.gov.uacapes.gov.brcreative-biolabs.com

Radioligand Binding Assays and Receptor Autoradiography in this compound Studies

These techniques are essential for characterizing the interaction of this compound with its receptors, providing quantitative data on binding affinity and receptor distribution.

Radioligand Binding Assays : These assays are used to measure the affinity (Kd) and density (Bmax) of receptors for a specific ligand. nih.gov In the context of this compound, these assays would involve using a radiolabeled form of the compound to study its binding to prostacyclin receptors. nih.govmendeley.com The basic principle involves incubating a receptor preparation with a radiolabeled ligand and then separating the bound from the unbound ligand to quantify the interaction. sci-hub.se Competition binding assays can also be performed to determine the affinity of unlabeled drugs by measuring their ability to displace the radiolabeled ligand. nih.govperceptive.comnih.gov

Receptor Autoradiography : As a specialized form of autoradiography, this technique provides detailed anatomical information about the location of receptors within tissues. wikipedia.orgwalterstumpf.com By applying a radiolabeled ligand like [³H]this compound to tissue sections, researchers can visualize the distribution of its binding sites. nih.govmendeley.comresearchgate.net This method has been used to map the location of prostacyclin receptors in the central nervous system, revealing high densities in areas such as the thalamus, hippocampus, and cerebral cortex. nih.govmendeley.com It is a highly sensitive technique that allows for the study of receptor distribution in detail. nih.govumich.edu

Molecular Biology Techniques Applied to this compound Receptor Research

Molecular biology techniques have been pivotal in understanding the structure, function, and regulation of the receptors that this compound interacts with. cancer.gov

Gene Expression Analysis : Techniques like Northern blotting and polymerase chain reaction (PCR) are used to study the expression levels of the prostacyclin receptor gene (PTGIR) in different tissues and under various conditions. canada.cathelifesciencesmagazine.com Understanding the expression pattern of the receptor provides insights into the potential sites of action for this compound.

Mutagenesis : Site-directed mutagenesis is a powerful technique used to alter specific amino acids in the receptor protein. acs.org By creating mutant receptors, researchers can identify key residues involved in ligand binding, G-protein coupling, and signal transduction. nih.govtandfonline.comtandfonline.com For instance, studies have used mutagenesis to map the residues in the intracellular loops of the prostacyclin receptor that are critical for its signaling. acs.org This approach has also been used to investigate the role of post-translational modifications, such as isoprenylation, in receptor function. maynoothuniversity.ie

In Vitro and Ex Vivo Organ Bath and Tissue Perfusion Models for this compound Evaluation

To assess the physiological effects of this compound on specific organs and tissues, in vitro and ex vivo models are employed.

Organ Bath Studies : In this setup, isolated organs or tissues are maintained in a temperature-controlled bath containing a physiological salt solution. This allows for the direct application of this compound to the tissue to observe its effects on muscle contraction, relaxation, or other physiological responses.

Tissue Perfusion Models : These models involve perfusing isolated organs or tissues with a nutrient-rich solution to maintain their viability outside the body. uzh.ch This allows for the study of this compound's effects on vascular tone and other physiological parameters in a controlled environment. mdpi.comnih.govscielo.brnih.gov Advanced imaging techniques, such as near-infrared spectroscopy (NIRS) and laser Doppler, can be used to assess changes in tissue perfusion and oxygenation in response to the compound. mdpi.comnih.govscielo.br

Emergent Research Directions and Prospective Studies for Isocarbacyclin

Investigation into Novel Therapeutic Areas for Isocarbacyclin (pre-clinical and mechanistic)

Pre-clinical and mechanistic studies are continually broadening the potential therapeutic landscape for this compound. Initially recognized for its potent vasodilatory and anti-platelet aggregation properties, researchers are now exploring its utility in a variety of other conditions.

One of the significant areas of investigation is its neuroprotective effects. Studies have shown that this compound may protect neurons from ischemic injury. ahajournals.org A specific analog, (15R)-16-m-tolyl-17,18,19,20-tetranorthis compound (15R-TIC), has been identified as a ligand for a novel subtype of the prostacyclin receptor found in the central nervous system. ahajournals.org This compound has demonstrated a significant reduction in cortical damage following focal cerebral ischemia in non-human primate models. ahajournals.org Notably, these neuroprotective effects appear to be independent of its circulatory actions, suggesting a direct cellular mechanism within the brain. ahajournals.org The precise intracellular signaling pathways responsible for this neuroprotection are still under investigation. ahajournals.org

The potential of this compound and its analogs in cancer research is another emerging field. While direct anti-tumor effects are being explored, much of the focus is on its role in the tumor microenvironment and in mitigating the side effects of chemotherapy.

Exploration of this compound's Role in Cellular Homeostasis and Disease Pathogenesis

This compound's influence on cellular homeostasis is a critical area of research, with implications for understanding the progression of various diseases. Its interaction with prostacyclin (IP) receptors is central to its function, initiating signaling cascades that affect a wide range of cellular activities.

The maintenance of cellular health relies on processes like autophagy, the regulated degradation and recycling of cellular components. e-enm.org Dysregulation of autophagy is implicated in numerous diseases, including neurodegenerative disorders and cancer. e-enm.orgscientificarchives.com While direct studies linking this compound to autophagy are nascent, its known signaling pathways suggest a potential modulatory role. Prostacyclin and its analogs are known to influence intracellular cyclic AMP (cAMP) levels, a key regulator of many cellular processes, including those related to cellular stress and survival.

In the context of disease pathogenesis, this compound's role in inflammation and smooth muscle function is well-established. researchgate.net It is a potent agonist for the IP receptor, which is involved in mediating inflammatory responses and maintaining vascular homeostasis. researchgate.netresearchgate.net Its vasodilatory action is a key component of its therapeutic effect in conditions like pulmonary hypertension. knu.edu.af

Table 1: Investigated Therapeutic Areas for this compound

Therapeutic Area Key Findings Relevant Compounds Citations
Neuroprotection Reduces cortical damage in focal cerebral ischemia models. (15R)-16-m-tolyl-17,18,19,20-tetranorthis compound (15R-TIC) ahajournals.org
Pulmonary Hypertension Acts as a potent vasodilator. This compound researchgate.netknu.edu.af
Anti-platelet Aggregation Inhibits platelet aggregation, a key factor in thrombosis. This compound knu.edu.af

Development of Advanced Research Tools and Methodologies (e.g., nanomaterial-based delivery systems for experimental studies)

To further elucidate the mechanisms of this compound and explore its therapeutic potential, researchers are developing and utilizing advanced research tools. A significant area of advancement is the use of nanomaterial-based delivery systems for experimental studies. These systems offer the potential to improve the stability, bioavailability, and targeted delivery of research compounds.

Nanoparticles, such as liposomes, polymeric nanoparticles, and metallic nanoparticles, are being investigated as carriers for various drugs. mdpi.comresearchgate.net These systems can be engineered to control the release of the encapsulated compound and to target specific cells or tissues. frontiersin.org For instance, in cancer research, nanoparticles can be designed to accumulate in tumor tissues, thereby increasing the local concentration of the therapeutic agent while minimizing systemic exposure. mdpi.com

The development of such advanced delivery systems for this compound could open new avenues for both preclinical research and potential clinical applications. By enabling more precise delivery, researchers can better study its effects on specific cell types and signaling pathways in vivo.

Synergistic Interactions of this compound with Other Research Compounds

The concept of synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising strategy in drug discovery and development. frontiersin.org Researchers are increasingly investigating the potential synergistic interactions of this compound with other research compounds to enhance therapeutic efficacy.

In cancer therapy, combining conventional chemotherapeutic drugs with natural compounds has shown promise in preclinical models. nih.gov This approach can lead to enhanced anti-cancer activity and may help overcome drug resistance. nih.gov While specific studies on this compound's synergistic interactions are emerging, its known biological activities suggest potential for combination therapies. For example, its vasodilatory properties could potentially improve the delivery of other anti-cancer agents to solid tumors.

The exploration of synergy is not limited to oncology. In the context of cardiovascular disease, combining this compound with other agents that target different pathways involved in thrombosis or vascular remodeling could lead to more effective treatments. The study of such interactions is complex and requires rigorous preclinical evaluation to identify optimal combinations and dosing regimens. frontiersin.org

Unraveling this compound's Role in Complex Pathophysiological Processes

This compound's influence extends to a variety of complex pathophysiological processes, and ongoing research aims to unravel these intricate roles. Stroke, for instance, involves a cascade of events including excitotoxicity, oxidative stress, and inflammation. nih.gov The neuroprotective effects of this compound analogs in preclinical stroke models suggest an interaction with these complex pathways. ahajournals.org

The pathogenesis of pulmonary arterial hypertension (PAH) is another area where this compound's role is being actively investigated. researchgate.net PAH is characterized by vascular remodeling and increased pulmonary vascular resistance. This compound's potent vasodilatory and anti-proliferative effects on pulmonary artery smooth muscle cells are key to its therapeutic potential in this disease. researchgate.net

Furthermore, the involvement of prostacyclin pathways in processes such as tissue repair and regeneration is an area of growing interest. Understanding how this compound modulates these complex biological responses could lead to the identification of entirely new therapeutic applications.

Q & A

Q. What are the primary pharmacological effects of isocarbacyclin in vascular studies, and how are they experimentally determined?

this compound, a stable prostacyclin analogue, induces dose-dependent, endothelium-independent relaxation in pre-contracted arteries (e.g., cerebral arteries treated with 5-hydroxytryptamine (5-HT)) . Experimental determination involves:

  • Pre-contraction protocols : Arteries are pre-contracted with 5-HT (10–100 nM) or U46619 (a thromboxane A2 analogue) to establish baseline tension.
  • Dose-response curves : Cumulative concentrations of this compound (0.1 nM–10 μM) are applied, with relaxation quantified as a percentage of pre-contraction.
  • EC50 calculation : The negative logarithm of EC50 values (e.g., 7.6 ± 0.3 for mesenteric arteries vs. 6.4 ± 0.3 for cerebral arteries) highlights regional potency differences .
  • Statistical validation : Significance (e.g., P < 0.05) is determined using ANOVA or Student’s t-test to compare responses across vascular beds .

Q. What experimental models are commonly used to assess this compound's vasoactive properties?

  • Isolated artery preparations : Monkey cerebral (e.g., basilar artery) and peripheral arteries (mesenteric, renal, coronary) are standard models due to their relevance to human vascular physiology .
  • Endothelium removal : To confirm endothelium independence, arteries are mechanically denuded, and relaxation responses are compared to intact vessels .
  • Receptor antagonism : TXA2 receptor blockers (e.g., S1452) are used to investigate paradoxical contractions at high this compound concentrations (>1 μM) .

Advanced Research Questions

Q. How can researchers resolve contradictory observations of this compound-induced vasoconstriction at high concentrations?

  • Mechanistic dissection : High-dose contractions are mediated via TXA2 (TP) receptor activation , as shown by suppression with S1452 (10 nM) .
  • Pre-contraction agent specificity : Contractions occur in arteries pre-contracted with 5-HT but not U46619, suggesting agonist-dependent receptor crosstalk .
  • Dose-range stratification : Separate experiments for low (relaxation) and high (contraction) concentrations, with statistical comparisons of EC50 shifts and maximum responses .

Q. What methodological considerations are critical when designing dose-response studies for this compound across different vascular beds?

  • Regional potency ranking : Design studies to compare EC50 values and maximum relaxation percentages across vascular beds (e.g., mesenteric > renal > cerebral > coronary > popliteal) .
  • Data normalization : Express relaxation as a percentage of pre-contraction induced by 5-HT or U46619 to account for baseline variability.
  • Sample size justification : Use power analysis to ensure sufficient n (e.g., 6–8 arteries per group) for detecting inter-bed differences (α = 0.05, β = 0.2) .

Key Methodological Recommendations

  • Nonclinical study design : Align with Investigator’s Brochure (IB) guidelines for pharmacokinetic and safety assessments, including dose-ranging in multiple species .
  • Contradiction analysis : Use receptor antagonists and pathway-specific agonists to isolate mechanisms in conflicting data scenarios .
  • Peer-review alignment : Structure manuscripts per RSC guidelines, emphasizing reproducibility (e.g., detailed methods, EC50 calculations) and limitations (e.g., species-specific responses) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.